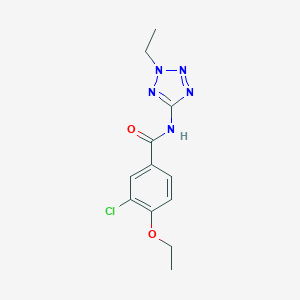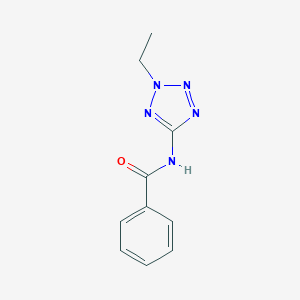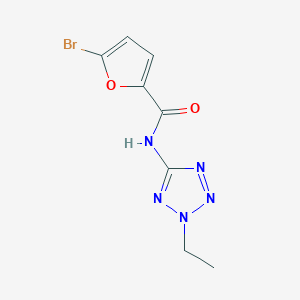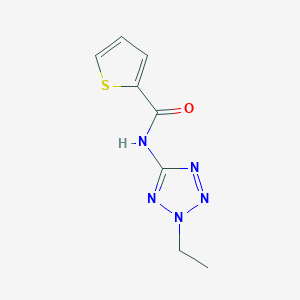![molecular formula C19H21ClFN3O B244612 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the regulation of cellular processes such as apoptosis, inflammation, and stress responses.
Wirkmechanismus
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide exerts its therapeutic effects by inhibiting the JNK pathway, which is involved in the regulation of cellular processes such as apoptosis, inflammation, and stress responses. JNK is activated by various stress stimuli, such as UV radiation, oxidative stress, and pro-inflammatory cytokines. Once activated, JNK phosphorylates various downstream targets, including transcription factors such as c-Jun, which regulates the expression of genes involved in apoptosis, inflammation, and stress responses. By inhibiting JNK, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide can modulate these cellular processes and protect cells from stress-induced damage.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to inhibit JNK activity, reduce oxidative stress, and modulate cytokine expression. In vivo, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to protect dopaminergic neurons from cell death, reduce amyloid-beta-induced neurotoxicity, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of the JNK pathway, which makes it a valuable tool for studying the role of JNK in various cellular processes. Another advantage is that it has been extensively studied in various disease models, which provides a wealth of data on its therapeutic potential. However, one limitation is that it has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. Another limitation is that it has low bioavailability and a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Another direction is to develop more potent and selective inhibitors of the JNK pathway, which could have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide, which could provide insights into the pathogenesis of various diseases.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide involves several steps, starting with the reaction of 4-fluoroaniline with 3-chloro-4-(4-ethylpiperazin-1-yl)aniline to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzoyl chloride to produce the final product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to protect dopaminergic neurons from cell death and improve motor function in animal models. In Alzheimer's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models. In cancer, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Eigenschaften
Molekularformel |
C19H21ClFN3O |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H21ClFN3O/c1-2-23-9-11-24(12-10-23)18-8-7-16(13-17(18)20)22-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,25) |
InChI-Schlüssel |
DEWWFRJVIIQPAT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)